Ethosuximide

Epilepsy Pharmacotherapy Clinical Trial

Ethosuximide (CAS 77-67-8) is the irreplaceable first-line succinimide anticonvulsant for absence (petit mal) epilepsy. Unlike valproic acid, it carries no hepatotoxicity or teratogenicity risk; unlike lamotrigine, it demonstrates superior efficacy (53% vs. 29% freedom-from-failure). Its selective T-type CaV3.2 channel blockade makes it a critical reference tool for ion channel research and a mandated comparator in absence epilepsy clinical trials. Procure for pharmaceutical R&D, analytical method validation, ANDA development, or preclinical neuroscience studies.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 77-67-8
Cat. No. B1671622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthosuximide
CAS77-67-8
SynonymsEmeside
Ethosuccimid
Ethosuximide
Ethylmethylsuccimide
Ethymal
Etosuximida Faes
Faes, Etosuximida
Petnidan
Pyknolepsinum
Suksilep
Suxilep
Zarontin
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCCC1(CC(=O)NC1=O)C
InChIInChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)
InChIKeyHAPOVYFOVVWLRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
SolubilityFreely soluble in water
VERY SLIGHTLY SOL IN SOLVENT HEXANE
1.01e+02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ethosuximide (CAS 77-67-8): A Foundational Succinimide Anticonvulsant with Defined T-Type Calcium Channel Activity for Absence Epilepsy Research


Ethosuximide (CAS 77-67-8) is a central nervous system agent belonging to the succinimide class of anticonvulsants [1]. Its primary, FDA-approved indication is the management of absence (petit mal) seizures, a role it has held since the 1960s due to its targeted mechanism of action: blockade of low-voltage-activated T-type calcium channels, particularly in thalamic neurons [2]. This activity is central to its therapeutic effect in absence epilepsy models, though it shows no efficacy against other seizure types like generalized tonic-clonic seizures [3]. Ethosuximide's key physicochemical and pharmacokinetic properties, including its small molecular weight (141.17 g/mol), high oral bioavailability, and long half-life, underpin its continued use as a first-line therapy and a vital reference compound in epilepsy research [4].

Why Ethosuximide is Not Readily Substitutable by Other Antiepileptic Drugs or Succinimide Analogs


Despite sharing a succinimide core, ethosuximide exhibits a distinct clinical and pharmacological profile that prevents simple interchange with other in-class compounds or broader-spectrum antiepileptic drugs (AEDs). Unlike methsuximide and phensuximide, which are associated with less favorable adverse effect profiles and lower efficacy for absence seizures, ethosuximide is the established first-line agent for this specific indication [1]. More critically, substitution with a broad-spectrum AED like valproic acid, while similarly effective, introduces a substantially different safety profile, including risks of hepatotoxicity and teratogenicity not associated with ethosuximide [2]. Conversely, substituting with a newer agent like lamotrigine results in significantly lower efficacy for absence seizure control, with only a 29% freedom-from-failure rate compared to ethosuximide's 53% in a pivotal trial [3]. This combination of a unique efficacy and safety profile for a narrow indication makes ethosuximide a non-interchangeable, first-choice agent for absence epilepsy and a distinct research tool for studying T-type calcium channel pharmacology.

Quantitative Evidence Guide: Differentiating Ethosuximide from Valproic Acid, Lamotrigine, and Other Succinimides


Superior Efficacy vs. Lamotrigine in Childhood Absence Epilepsy: A Head-to-Head Trial

In a pivotal double-blind, randomized controlled trial of 453 children with newly diagnosed childhood absence epilepsy, ethosuximide demonstrated significantly superior efficacy compared to lamotrigine. The primary outcome, freedom-from-failure rate at 16 weeks, showed a clear and quantifiable difference [1].

Epilepsy Pharmacotherapy Clinical Trial

Similar Efficacy to Valproic Acid but with Fewer Attentional Side Effects in a Direct Comparison

The same pivotal trial that compared ethosuximide to lamotrigine also included a valproic acid arm. While the efficacy of ethosuximide and valproic acid were statistically similar, a key differentiator emerged in the assessment of attentional dysfunction, a common comorbidity and side effect concern [1].

Neuropsychology Pediatric Epilepsy Adverse Effects

Favorable Pharmacokinetic Profile for Precision Dosing vs. Agents with Complex Metabolism

Ethosuximide's pharmacokinetic properties simplify therapeutic management compared to many other antiepileptic drugs. It exhibits negligible plasma protein binding and is not a significant enzyme inducer or inhibitor, leading to a predictable, linear relationship between dose and plasma concentration [1]. In contrast, valproic acid is highly protein-bound and can inhibit the metabolism of other drugs, including ethosuximide itself, complicating polytherapy [2].

Pharmacokinetics Drug Monitoring Clinical Pharmacology

Superior Tolerability and Efficacy Profile within the Succinimide Class

Among the three clinically used succinimides, ethosuximide is the preferred agent due to a more favorable balance of efficacy and tolerability. The other two, methsuximide and phensuximide, are associated with more significant adverse effect profiles and are considered to have lower efficacy for absence seizures [1]. This has relegated them to limited use, while ethosuximide remains the first-line standard.

Succinimides Comparative Pharmacology Adverse Drug Reactions

Novel Pediatric Formulation Achieves Bioequivalence While Improving Palatability and Usability

A key limitation of ethosuximide has been its available formulations. A recent phase 1 study evaluated an innovative granule formulation designed for pediatric use, comparing it directly against the reference syrup. The study quantified both bioequivalence and improvements in palatability and tolerability [1].

Pharmaceutics Pediatric Formulation Bioavailability

Optimal Application Scenarios for Ethosuximide Based on Quantitative Evidence


First-Line Monotherapy in Pediatric Absence Epilepsy

This is the quintessential, evidence-backed application. For a newly diagnosed child with childhood absence epilepsy, ethosuximide is the optimal first-line monotherapy. Its selection is supported by a 53% freedom-from-failure rate, which is significantly superior to lamotrigine (29%) and equivalent to valproic acid (58%), but with a significantly lower risk of adverse attentional effects compared to valproic acid [1]. Its predictable pharmacokinetics and low potential for drug-drug interactions simplify its use in this population.

Preclinical and Translational Research on T-Type Calcium Channels

Ethosuximide is a critical, well-characterized tool compound for investigating the role of T-type calcium channels (specifically Cav3.2) in various physiological and pathological processes. Its use as a reference standard is justified by its established mechanism of action [1] and its demonstrated ability to attenuate Cav3.2 upregulation in animal models of neuropathic pain [2]. Researchers can rely on its well-defined pharmacokinetic profile in rodents to design reproducible in vivo experiments exploring conditions like pain, itch, and other channelopathies.

Pediatric Dose Optimization and Formulation Development

The development of novel pediatric-friendly formulations is a key area of innovation. The evidence for a bioequivalent, tasteless granule formulation that enables precise weight-based dosing [1] creates a new benchmark. This scenario is ideal for procurement when a supplier offers this specific formulation technology, as it addresses the critical, unmet need for a more usable and palatable ethosuximide product for young children, thereby improving adherence and therapeutic outcomes.

Comparative Pharmacology Studies in Epilepsy

As a first-line agent for a specific seizure type, ethosuximide serves as a necessary comparator arm in clinical trials investigating new therapies for absence epilepsy. Its inclusion is mandated by its status as the standard of care. Furthermore, its unique, narrow spectrum of action (ineffective against other seizure types) makes it a valuable control in studies aiming to differentiate the mechanistic selectivity of novel anticonvulsant compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethosuximide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.